molecular formula C10H10F3NO B6338588 (R)-8-(trifluoromethyl)chroman-4-amine CAS No. 1145685-65-9

(R)-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B6338588
CAS No.: 1145685-65-9
M. Wt: 217.19 g/mol
InChI Key: SZKIIVYBHMLAKJ-MRVPVSSYSA-N
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Description

(R)-8-(Trifluoromethyl)chroman-4-amine (CAS 1145685-65-9) is a chiral chroman-4-amine derivative of high interest in medicinal chemistry and antimicrobial research. This compound features a trifluoromethyl group at the 8-position, a modification known to enhance metabolic stability, membrane permeability, and binding affinity in drug-like molecules. The chroman-4-one scaffold, from which this amine is derived, has demonstrated significant bioactive potential, with recent studies showing potent activity against pathogenic microorganisms such as Candida albicans and Staphylococcus epidermidis . Molecular modeling studies suggest that closely related analogs may exert their effects by inhibiting key fungal targets like HOG1 kinase or FBA1, which are critical for virulence and survival . With a molecular formula of C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol, this building block is a valuable chiral synthon for developing novel therapeutic agents. It is characterized by a high purity of ≥98% (by HPLC) and an optical rotation specific to the (R)-enantiomer. Store sealed in a dry environment at 2-8°C. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKIIVYBHMLAKJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677272
Record name (4R)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145685-65-9
Record name (4R)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-8-(trifluoromethyl)chroman-4-amine is a compound derived from the chroman scaffold, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and structure-activity relationships (SAR).

The trifluoromethyl group in this compound enhances its biological activity due to increased metabolic stability and lipid solubility, which can improve membrane permeability. The strong electron-withdrawing nature of the trifluoromethyl group facilitates interactions with various protein targets, potentially leading to enhanced efficacy in therapeutic applications .

Cytotoxic Activity

Research indicates that chroman derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that compounds related to chroman structures demonstrate moderate to high cytotoxic effects against leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cell lines. The IC50 values for these compounds vary significantly, indicating a diverse range of activity:

CompoundCell LineIC50 (μM)
11MCF-768.4 ± 3.9
13HL-6042.0 ± 2.7
13MOLT-424.4 ± 2.6

These findings suggest that modifications to the chroman structure can significantly influence cytotoxic potency .

The mechanism by which this compound exerts its cytotoxic effects may involve apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that certain chroman derivatives can activate apoptotic pathways, leading to increased cell death in cancerous tissues . Furthermore, the presence of the trifluoromethyl group has been linked to enhanced interactions with target proteins through hydrogen and halogen bonding, which may play a crucial role in their biological activity .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the position and nature of substituents on the chroman ring significantly affect biological activity. For example, compounds with electron-withdrawing groups at specific positions tend to show improved inhibitory effects against various enzymes involved in cancer progression and inflammation:

Substituent PositionActivity Observed
Para-positionEnhanced AChE inhibition
Meta-positionReduced BChE inhibition
Electron-donatingDecreased overall activity

These results highlight the importance of molecular modifications in optimizing therapeutic efficacy .

Case Studies

A study exploring the biological activity of furochromone derivatives demonstrated that specific structural modifications led to significant increases in enzyme inhibition rates against cholinesterases and lipoxygenases . This research underscores the potential for developing new therapeutic agents based on the chroman scaffold.

Additionally, another study focused on the synthesis and evaluation of various chromone derivatives revealed promising anticancer activities across multiple cell lines, suggesting that further exploration into trifluoromethylated chromans could yield novel anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

(R)-8-(trifluoromethyl)chroman-4-amine has garnered attention for its potential as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes associated with neurodegenerative diseases, such as sirtuin enzymes (e.g., SIRT2). These enzymes play a crucial role in cellular regulation and aging processes, making them valuable targets for therapeutic intervention.
  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, potentially protecting against oxidative stress-related diseases. Its ability to scavenge free radicals could contribute to its therapeutic profile .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, including:

  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to bind to biological receptors and modulate signaling pathways relevant to various physiological processes.
  • Enzyme Interaction : The presence of the amine group allows the compound to participate in nucleophilic reactions, enhancing its potential as an enzyme inhibitor. Studies have shown promising binding affinities towards target enzymes, indicating its potential efficacy in therapeutic contexts.

Industrial Applications

Chemical Synthesis

In addition to its medicinal applications, this compound serves as a building block in organic synthesis. Its unique structure allows it to be used as a reagent in the synthesis of more complex molecules. This capability is particularly valuable in the pharmaceutical industry for developing novel compounds with enhanced biological activities .

Comparison with Similar Compounds

Key Observations:

Halogenated analogs (e.g., -Cl, -Br) exhibit higher molecular weights and may face challenges in solubility unless formulated as salts (e.g., hydrochloride derivatives) .

Stereochemical Considerations :

  • The (S)-7-(trifluoromethyl)chroman-4-amine isomer demonstrates how positional isomerism (CF₃ at 7 vs. 8) alters steric and electronic properties, which could influence receptor binding .
  • The (R)-configuration is critical for enantioselective interactions, as seen in related opioid agonists like compound 3 in .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., (R)-8-bromochroman-4-amine hydrochloride ) improve aqueous solubility, making them more viable for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-8-(trifluoromethyl)chroman-4-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, brominated trifluoromethyl precursors may react with ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF). Enantiomeric purity is achieved using chiral catalysts or resolving agents, followed by purification via column chromatography. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Optimization : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents should be systematically varied. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How should researchers characterize this compound to confirm structural integrity and enantiomeric excess?

  • Structural Confirmation : Use ¹H NMR to verify proton environments (e.g., chroman ring protons at δ 4.0–6.0 ppm) and ¹⁹F NMR for trifluoromethyl groups (δ -60 to -70 ppm). HRMS confirms molecular weight. Chiral HPLC or polarimetry quantifies enantiomeric excess .
  • Purity Assessment : Combustion analysis (C, H, N) or HPLC with UV detection ensures >95% purity. Stability studies (e.g., 4 years at -20°C) validate storage conditions .

Q. What standardized assays evaluate the biological activity of this compound against neurodegenerative targets?

  • Enzyme Inhibition :

  • AChE/BuChE : Use Ellman’s assay with acetylthiocholine as a substrate. Measure IC₅₀ values via spectrophotometric detection of thiocholine at 412 nm. Calculate inhibition constants (Ki) using Cheng-Prusoff equations .
  • MAO-A/B : Fluorescence-based assays with kynuramine as a substrate. Monitor 4-hydroxyquinoline formation (ex/em: 310/400 nm) to determine IC₅₀ .
    • Data Validation : Perform triplicate experiments with positive controls (e.g., donepezil for AChE) to ensure reproducibility .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Electronic Effects : The -CF₃ group enhances electron-withdrawing properties, increasing binding affinity to AChE’s peripheral anionic site. Compare Ki values with non-fluorinated analogs (e.g., 8-methyl or 8-methoxy derivatives) .
  • Steric Considerations : Molecular docking (e.g., AutoDock Vina) predicts spatial interactions between -CF₃ and hydrophobic pockets in AChE. Validate with mutagenesis studies on key residues (e.g., Trp286) .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data (e.g., AChE vs. BuChE IC₅₀ values) for this compound derivatives?

  • Assay Conditions : Control pH (7.4 vs. 8.0), substrate concentrations, and enzyme sources (human recombinant vs. equine). Use mixed-type inhibition models to differentiate competitive/non-competitive mechanisms .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration). Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. How can computational modeling predict metabolic stability and toxicity of this compound?

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and blood-brain barrier permeability. Validate with microsomal stability assays (e.g., rat liver microsomes) .
  • Toxicity Profiling : Perform Ames tests for mutagenicity and hERG channel binding assays to assess cardiac risk .

Q. What experimental approaches validate the enantioselective synthesis of this compound and its pharmacological relevance?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Compare enantiomers’ IC₅₀ values to establish stereochemical efficacy .
  • In Vivo Correlation : Administer (R)- and (S)-enantiomers in rodent models of Alzheimer’s disease. Measure cognitive improvement via Morris water maze tests .

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